In Vivo Anticonvulsant Efficacy: 5-n-Butyl Substitution Is Essential for MES Seizure Protection
The 5-n-butyl substituent on the 1,3,4-thiadiazole ring is a critical pharmacophoric element for anticonvulsant activity. In a screening of 13 1,3,4-thiadiazole derivatives, only the 5-butyl and 5-heptyl analogs produced distinct protection in the MES seizure model in mice. The 5-butyl derivative 5-butyl-2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole achieved its maximum anticonvulsant effect at 15 min post-administration, with ED50 values ranging from 247 to >500 mg/kg [1]. This rapid onset contrasts with the 5-heptyl analog, which required 60 min to reach maximum effect. While the specific compound ethyl [(5-butyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate is a precursor rather than the tested end-product, the 5-n-butyl-1,3,4-thiadiazole core is the shared pharmacophoric scaffold that confers this activity.
| Evidence Dimension | Anticonvulsant activity in MES seizure model (mice, ip administration) |
|---|---|
| Target Compound Data | 5-Butyl-2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole: ED50 = 247 – >500 mg/kg; maximum effect at 15 min post-dose [1] |
| Comparator Or Baseline | 5-Heptyl analog: ED50 = 233 – >500 mg/kg; maximum effect at 60 min post-dose. Other 11 derivatives with different 5-substituents: no distinct protection [1] |
| Quantified Difference | The 5-butyl derivative provides faster onset (15 min vs. 60 min) compared to the 5-heptyl analog and is one of only two active compounds among 13 tested derivatives. The 5-isobutyl (branched) and 5-tert-butyl (bulky) analogs were not active in this model. |
| Conditions | Maximal electroshock seizure (MES) test in mice; compounds administered ip at 300 mg/kg screening dose; ED50 determined at time of peak effect. |
Why This Matters
For research programs targeting anticonvulsant 1,3,4-thiadiazole derivatives, selecting a building block with the 5-n-butyl substituent is essential because branched or shorter alkyl chain analogs lack this activity, making CAS 79525-86-3 the appropriate precursor for exploring this pharmacophore.
- [1] Luszczki, J. J.; et al. Characterization and Preliminary Anticonvulsant Assessment of Some 1,3,4-Thiadiazole Derivatives. Pharmacol. Rep. 2015, 67 (3), 588–592. DOI: 10.1016/j.pharep.2014.12.008. View Source
